molecular formula C18H22N2O B13447148 2-(Methylphenethylamino)-propionanilide

2-(Methylphenethylamino)-propionanilide

Cat. No.: B13447148
M. Wt: 282.4 g/mol
InChI Key: NJDLTWYCQPWJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylphenethylamino)-propionanilide is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound’s chemical structure includes a methyl group attached to the phenethylamine moiety, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 2-(Methylphenethylamino)-propionanilide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction conditions and ensure high yields and purity.

Chemical Reactions Analysis

2-(Methylphenethylamino)-propionanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Methylphenethylamino)-propionanilide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.

    Medicine: The compound’s structural similarity to other bioactive phenethylamines makes it a candidate for drug development and pharmacological studies.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylphenethylamino)-propionanilide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

2-(Methylphenethylamino)-propionanilide can be compared with other similar compounds, such as:

    Amphetamine (α-methylphenethylamine): Both compounds share a phenethylamine backbone, but amphetamine has a different substitution pattern, leading to distinct pharmacological effects.

    N-methylphenethylamine: This compound is structurally similar but lacks the propionanilide moiety, resulting in different chemical and biological properties.

    β-methylphenethylamine: The presence of a methyl group on the β-carbon influences the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique chemical reactivity and biological activity compared to other phenethylamines.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-[methyl(2-phenylethyl)amino]-N-phenylpropanamide

InChI

InChI=1S/C18H22N2O/c1-15(18(21)19-17-11-7-4-8-12-17)20(2)14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,19,21)

InChI Key

NJDLTWYCQPWJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N(C)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.